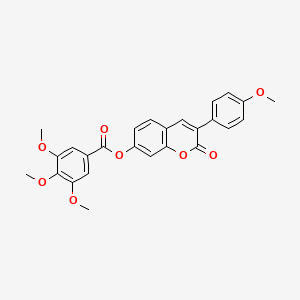

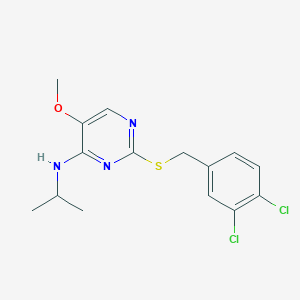

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of heterocyclic compounds bearing the well-known free radical scavenging 3,4,5-trimethoxybenzyloxy group was synthesized . The key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide was converted into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives . Alternative treatment of the acid hydrazide with carbon disulfide in the presence of KOH led to the corresponding 1,3,4-oxadiazole and various alkylated derivatives .Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate” is complex and contains several functional groups. The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Chemical Reactions Analysis

The Trimethoxyphenyl (TMP) group in the molecule has been associated with various chemical reactions. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- One-pot and Solvent-free Synthesis : A study described the one-pot, solvent-free synthesis of chromen-2-one derivatives, emphasizing the efficiency of using solid acid catalysts under solvent-free conditions for synthesizing compounds with potential antibacterial properties (Velpula et al., 2015).

- Chromene Chromium Carbene Complexes : Another research focused on the use of chromene chromium carbene complexes for synthesizing photochromic materials and biologically active compounds, showcasing the versatility of chromene derivatives in synthesizing complex structures (Rawat et al., 2006).

- Domino Friedel-Crafts Acylation/Annulation : A highly regioselective synthesis method for chromen-4-one derivatives was developed, illustrating the compound's applicability in creating diverse chemical structures under mild conditions (Bam & Chalifoux, 2018).

Biological Activities

- Antibacterial Effects : Research on derivatives of 4-hydroxy-chromen-2-one, including structures similar to the specified compound, showed significant antibacterial activity against various bacterial strains, highlighting the potential for developing new antibacterial agents (Behrami & Dobroshi, 2019).

- Antioxidant Properties : Investigations into 4-hydroxycoumarin derivatives, which share structural similarities with the specified compound, have demonstrated notable antioxidant activities. This suggests the compound's derivatives could be explored for their antioxidant potential (Stanchev et al., 2009).

Methanol Production

- Bacterial Degradation : Studies on the bacterial degradation of related compounds have shown the production of methanol, indicating the compound's potential role in biodegradation processes or as a substrate for microbial methanol production (Donnelly & Dagley, 1980).

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-18-8-5-15(6-9-18)20-11-16-7-10-19(14-21(16)34-26(20)28)33-25(27)17-12-22(30-2)24(32-4)23(13-17)31-3/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWKUMFREWQESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)

![9-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2852009.png)

![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)

![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)

![8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852012.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2852013.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)

![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2852020.png)